ACETYLTHIOCHOLINE PERCHLORATE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETYLTHIOCHOLINE PERCHLORATE typically involves the reaction of (2-acetylthio)ethyltrimethylammonium with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(2−Acetylthio)ethyltrimethylammonium+HClO4→(2−Acetylthio)ethyltrimethylammoniumperchlorate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful handling of perchloric acid, which is a strong oxidizing agent, and the use of appropriate safety measures to prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
ACETYLTHIOCHOLINE PERCHLORATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The acetylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or simpler amines.
Scientific Research Applications
ACETYLTHIOCHOLINE PERCHLORATE has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of cholinesterase enzymes.
Biology: The compound is employed in biochemical studies to investigate the mechanisms of enzyme action and inhibition.
Medicine: Research into potential therapeutic applications, such as the development of drugs targeting cholinergic systems, utilizes this compound.
Industry: It finds use in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ACETYLTHIOCHOLINE PERCHLORATE involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the formation of acetylthiocholine and subsequent hydrolysis to produce acetate and thiocholine. This process is crucial for studying enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
Acetylcholine perchlorate: Similar in structure but with an acetyl group instead of an acetylthio group.
Butyrylthiocholine perchlorate: Contains a butyryl group instead of an acetyl group.
Propionylthiocholine perchlorate: Features a propionyl group in place of the acetyl group.
Uniqueness
ACETYLTHIOCHOLINE PERCHLORATE is unique due to its specific acetylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in enzymatic studies and potential therapeutic research.
Properties
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCIPKVYABKZOB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233195 | |
Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-37-8 | |
Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84255-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-acetylthio)ethyltrimethylammonium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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